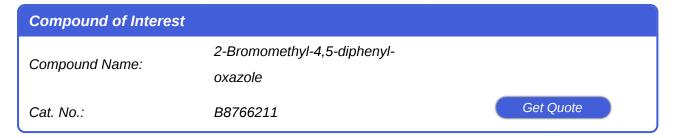




Technical Guide: Physicochemical Characterization of 2-Bromomethyl-4,5-diphenyloxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **2-Bromomethyl-4,5-diphenyl-oxazole**, focusing on its melting point and solubility. Due to the limited availability of specific experimental data in publicly accessible resources, this document outlines standardized methodologies for the determination of these critical parameters. Adherence to these protocols will ensure the generation of reliable and reproducible data essential for research and development applications.

Physical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data for the melting point and solubility of **2-Bromomethyl-4,5-diphenyl-oxazole**. The compound is identified by the CAS Number 81819-14-9 and the molecular formula C₁₆H₁₂BrNO.[1] While data for analogous structures are available, direct extrapolation is not recommended for precise applications. Therefore, experimental determination is necessary.



Physical Property	Value	Notes
Melting Point	Data not available	Experimental determination required.
Solubility	Data not available	Experimental determination in various solvents is recommended.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the melting point and solubility of organic compounds like **2-Bromomethyl-4,5-diphenyl-oxazole**.

The melting point of a crystalline solid is a critical indicator of its purity. For pure compounds, the melting range is typically narrow (0.5-1.0°C).[2] Impurities tend to depress and broaden the melting range.[3]

Methodology: Capillary Method using a Melting Point Apparatus

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[2][3]

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- 2-Bromomethyl-4,5-diphenyl-oxazole sample, finely powdered
- Spatula
- Thermometer (calibrated)

Procedure:



- Sample Preparation: Place a small amount of the finely powdered **2-Bromomethyl-4,5-diphenyl-oxazole** onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.[4]
- Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.[3][4]
- Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[2]
- Initial Determination (Rapid Heating): Heat the apparatus rapidly to obtain an approximate melting point. This provides a target range for a more accurate measurement.[2]
- Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 20°C below
 the approximate melting point. Prepare a new sample and heat at a slow rate, approximately
 1-2°C per minute, when approaching the expected melting point.[2][5]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).[4]
- Replicate Measurements: Repeat the accurate determination at least twice to ensure consistency and report the average melting range.



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Figure 1: Workflow for Melting Point Determination.

Solubility is a fundamental physical property that dictates the suitability of a compound for various applications, including drug formulation and reaction chemistry. The principle of "like

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dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6] A systematic approach using a range of solvents is recommended.

Methodology: Qualitative Solubility Testing

This protocol involves observing the dissolution of a small, measured amount of the solute in a specific volume of a solvent.

Apparatus and Materials:

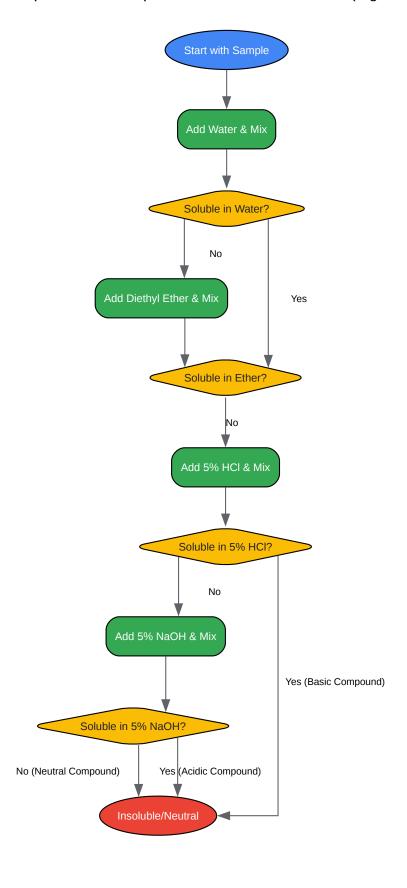
- Test tubes and rack
- · Vortex mixer or stirring rods
- · Graduated pipettes or cylinders
- 2-Bromomethyl-4,5-diphenyl-oxazole sample
- A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% aq. HCl, 5% aq. NaOH)[7][8]

Procedure:

- Sample and Solvent Measurement: In a small test tube, add a pre-weighed amount of 2-Bromomethyl-4,5-diphenyl-oxazole (e.g., 10 mg). Add a specific volume of the chosen solvent (e.g., 1 mL).[8]
- Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 60 seconds).
- Observation: Visually inspect the mixture to determine if the solid has completely dissolved.
 If not, the compound is considered insoluble or sparingly soluble in that solvent under the tested conditions.
- Systematic Testing: Repeat the procedure for a range of solvents with varying polarities and pH to establish a comprehensive solubility profile. The general scheme is to test solubility in water, then ether, followed by acidic and basic aqueous solutions if insoluble in water.[7][9]



• Reporting: Report the solubility qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively if the experiment is adapted for such measurements (e.g., in mg/mL).





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Figure 2: Decision Tree for Qualitative Solubility Testing.

This guide provides the necessary framework for the experimental determination of the melting point and solubility of **2-Bromomethyl-4,5-diphenyl-oxazole**. The generation of this data is crucial for its effective use in research and drug development.

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